2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a quinazolinone core structure with a thioether linkage to a 4-methylpyrimidine moiety, enhancing its potential pharmacological properties. The compound is recognized for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is classified under the Chemical Abstracts Service (CAS) number 896024-68-3. It has a molecular weight of 284.34 g/mol and can be identified through its unique structural formula. Quinazolinones, including this compound, are often explored for their roles in drug development due to their broad spectrum of biological activities, including anticancer and antimicrobial properties .
The synthesis of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves several key steps:
These methods highlight the versatility of quinazolinones in synthetic chemistry, allowing for the introduction of various functional groups that can modulate biological activity.
The molecular structure of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one can be represented as follows:
This structural arrangement contributes to its potential interactions with biological targets, particularly in enzyme inhibition pathways.
The reactivity of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one can be explored through various chemical reactions:
These reactions are essential for developing analogs with enhanced pharmacological profiles.
The mechanism of action for compounds like 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves:
The physical and chemical properties of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one include:
These properties are crucial for determining the compound's applicability in pharmaceutical formulations.
The applications of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one extend across several fields:
The quinazolin-4(3H)-one core serves as the pharmacophoric foundation of this hybrid molecule, with position-specific modifications directly modulating bioactivity. Position 3 (N3) is preferentially alkylated or arylated to enhance hydrophobic interactions with target proteins, as unsubstituted N-H groups limit membrane permeability. For instance, introduction of 4-chlorobenzyl at N3 via nucleophilic substitution of chlorinated precursors significantly improves anticancer activity against HepG2 and MCF-7 cell lines (IC₅₀ reduction by 35-48%) [9] [10]. Position 2 allows electrophilic substitutions, where methyl group oxidation generates aldehyde intermediates for Knoevenagel condensations, enabling styryl extensions that augment π-stacking in enzymatic pockets [9].
Electron-donating groups (e.g., -OCH₃) at C6/C7 enhance DNA intercalation potential, while halogenations (F, Cl) at C6/C8 improve pharmacokinetic properties by modulating lipophilicity (log P increases by 0.8-1.2 units) [1] [5]. Computational modeling confirms C6-fluoro substitution stabilizes binding to thymidylate synthase via H-bonding with Arg21 (ΔG = -9.8 kcal/mol) [10].
Table 1: Bioactivity Modulation via Quinazolinone Core Modifications
Position | Substituent | Synthetic Approach | Biological Impact |
---|---|---|---|
N3 | 4-Chlorobenzyl | N-alkylation of 4-chloroquinazoline | IC₅₀ reduction to 10.82 μM (HepG2) vs. 29.46 μM for parent scaffold [9] |
C2 | Styryl (4-Cl-C₆H₄) | Knoevenagel condensation | Enhanced DNA intercalation (ΔTm = +6.4°C) [10] |
C6 | Fluoro | Halogen exchange | Increased TS binding affinity (Kd = 0.47 μM vs. 1.89 μM unsubstituted) [10] |
C8 | Methoxy | Pd-catalyzed C-H activation | Improved water solubility (log S = -3.1 vs. -4.9 for H) [1] |
The -SCH₂- bridge critically determines metabolic stability and conformational flexibility. Replacing disulfide bonds with thioethers eliminates reduction susceptibility in biological milieus, as confirmed by >95% compound integrity after 24h in glutathione-rich environments (10 mM GSH) versus <20% for disulfide analogues [6]. Methylene spacer length optimization reveals n=1 (-CH₂-) maximizes target affinity, while elongating to -CH₂CH₂- reduces dihydrofolate reductase (DHFR) inhibition by 15-fold due to entropic penalties [6] [9].
Orthogonally protected cystathionine building blocks enable solid-phase synthesis of chiral thioethers, with (R)-configuration at the methylene carbon improving complement inhibition (IC₅₀ = 0.22 μM) over (S)-isomers (IC₅₀ = 0.87 μM) [6]. Thioether sulfoxidation (-S→-SO-) enhances hydrogen bonding to Cys797 in EGFR kinases, though it requires sterically unhindered environments to prevent geometry distortion [7].
Table 2: Thioether Structural Variants and Pharmacological Effects
Linker Structure | Synthetic Method | Stability (t₁/₂ in plasma) | Target Affinity Shift |
---|---|---|---|
-S-CH₂- | Cystathionine SPPS [6] | >24h | DHFR IC₅₀ = 0.6 μM (optimal fit) |
-S-CH₂CH₂- | Bromoalkyl coupling + cyclization [9] | >20h | DHFR IC₅₀ = 9.1 μM (reduced van der Waals contacts) |
-SO-CH₂- | H₂O₂ oxidation of thioether [7] | 12h | EGFR binding ΔG = -2.3 kcal/mol vs. thioether [7] |
The 4-methylpyrimidin-2-yl moiety’s bioactivity is exquisitely substitution-dependent. The 4-methyl group is indispensable for base-pair mimickry in kinase ATP pockets, with demethylation reducing EGFR affinity by 60-fold [3] [7]. C5 electron-withdrawing groups (-CF₃, -CN) enhance antitubercular potency (MIC = 0.48 μg/mL against M. tuberculosis H37Ra) by promoting H-bonding with InhA’s NAD⁺ cofactor [3].
C6-arylations via Suzuki coupling expand hydrophobic contact surfaces, improving Bcl-2 binding (Kd = 38 nM for 6-phenyl vs. 210 nM for H) [7]. However, sterically bulky C5 substituents (> isopropyl) diminish antiviral activity by distorting the pyrimidine plane, compromising π-stacking with viral protease residues [3].
Table 3: Pyrimidine Substitution-activity Relationships
Position | Group | Activity Profile | Mechanistic Rationale |
---|---|---|---|
C4 | Methyl (optimal) | Essential for EGFR inhibition (IC₅₀ = 5 nM vs. >300 nM for H) [7] | Hydrophobic filling of Leu718 pocket |
C5 | Trifluoromethyl | Antitubercular MIC = 0.48 μg/mL [3] | Enhanced InhA-NAD⁺ displacement |
C5 | Cyano | EGFRT790M/L858R IC₅₀ = 8 nM [7] | Dipole stabilization with Met793 |
C6 | Phenyl | Bcl-2 Kd = 38 nM [7] | Extended hydrophobic interface with Phe109 |
Microwave irradiation revolutionizes key steps in quinazolinone-pyrimidine assembly, particularly cyclocondensations and nucleophilic substitutions. Anthranilic acid-4-chloroaniline cyclization in choline chloride/urea NADES under microwave irradiation (300W, 120°C) achieves 94% yield in 12 minutes versus 65% yield in 6h conventionally [5] [8]. This acceleration stems from dipolar heating, which reduces activation energy (Ea = 42 kJ/mol vs. 68 kJ/mol thermally) [8].
Ultrasound-mediated thioether formation between 2-mercapto-4-methylpyrimidine and chloromethylquinazolinone in ethanol completes in 25 minutes (yield 89%) with minimal epimerization, whereas conventional heating requires 8h for 75% yield [5]. Mechanochemical grinding enables solvent-free imine formation between aldehyde intermediates and amines, though it proves ineffective for moisture-sensitive pyrimidine couplings [5].
Table 4: Energy Input Methods in Synthetic Steps
Reaction Step | Conventional Method | Microwave/Alternative Method | Efficiency Gain |
---|---|---|---|
Quinazolinone cyclization | AcOH reflux, 6h, 65% yield [9] | NADES, 120°C, MW 12 min, 94% yield [5] | Time ↓97%, Yield ↑29% |
C-S bond formation | EtOH, Δ, 8h, 75% yield [9] | Ultrasound, 25 min, 89% yield [5] | Time ↓95%, Purity ↑14% (less hydrolysis) |
Pyrimidine C6-arylation | Pd(dppf)Cl₂, dioxane, Δ, 24h, 82% [3] | MW, 150°C, 30 min, 91% yield [8] | Time ↓98%, Catalyst loading ↓40% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4